molecular formula C18H16N2O4S B353060 N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide CAS No. 851989-67-8

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B353060
CAS No.: 851989-67-8
M. Wt: 356.4g/mol
InChI Key: RXGREPYFTPMNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide (CAS 851989-67-8) is a synthetic, drug-like small molecule with a molecular formula of C18H16N2O4S and a molecular weight of 356.40 g/mol . This compound was identified as a hit candidate from an in-silico virtual screening of a 345,232-compound library, targeting a novel, prone tetrameric configuration of the Epidermal Growth Factor Receptor (EGFR) . This specific tetramer, which involves a unique protein-protein interface at extracellular domain III, represents a potential new target for cancer drug discovery. The compound was selected for its potential to stabilize this tetrameric structure, and in subsequent cellular assays, it was shown to affect the internalization of the EGFR adaptor protein Grb2, suggesting a potential influence on EGFR signaling pathways . Its mechanism of action is distinct from current EGFR therapeutics, as it is not primarily an inhibitor of the intracellular kinase domain nor does it directly compete with monoclonal antibodies like cetuximab at the ligand-binding site. This makes it a chemically novel tool for researchers exploring alternative mechanisms to modulate EGFR activity, particularly in the context of overcoming intrinsic or acquired resistance to existing therapies in solid tumors . The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-17(19-10-12-5-6-14-15(9-12)24-11-23-14)7-8-20-13-3-1-2-4-16(13)25-18(20)22/h1-6,9H,7-8,10-11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGREPYFTPMNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C4=CC=CC=C4SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thioamide Intermediates

The benzothiazolone ring is synthesized via cyclization of 2-aminothiophenol with a propanoic acid derivative. A representative protocol involves:

  • Reacting 2-aminothiophenol with 3-chloropropionyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form 3-(2-aminophenylthio)propionyl chloride .

  • Hydrolysis of the acyl chloride to the free acid using aqueous sodium hydroxide.

  • Oxidative cyclization with hydrogen peroxide in acetic acid to yield 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid .

Key Data:

StepReagents/ConditionsYield
12-aminothiophenol, 3-chloropropionyl chloride, DCM, TEA, 0°C → RT, 4 h78%
3H₂O₂ (30%), AcOH, 60°C, 2 h85%

Alternative Route via Ullmann Coupling

A patent-derived method utilizes Ullmann coupling to construct the benzothiazolone scaffold:

  • 3-Bromopropanoic acid is coupled with 2-mercaptoaniline using a copper(I) catalyst (CuI) and a diamine ligand (e.g., 1,10-phenanthroline) in DMF at 110°C.

  • The resulting 3-(2-aminophenylthio)propanoic acid undergoes cyclization with phosgene (COCl₂) in toluene to form the benzothiazolone ring.

Optimization Note:

  • Replacing phosgene with 1,1'-carbonyldiimidazole (CDI) improves safety and yield (92% after 3 h in THF).

Synthesis of 1,3-Benzodioxol-5-ylmethylamine

Reduction of Nitriles

  • Piperonal (1,3-benzodioxole-5-carbaldehyde) is converted to 1,3-benzodioxole-5-carbonitrile via a Strecker synthesis using ammonium chloride and sodium cyanide in ethanol.

  • The nitrile is reduced to the primary amine using LiAlH₄ in THF (0°C → reflux, 6 h, 88% yield).

Alternative Method:

  • Catalytic hydrogenation of the nitrile over Raney Ni in methanol under H₂ (50 psi) achieves 91% yield.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step couples 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid with 1,3-benzodioxol-5-ylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF:

  • Activate the carboxylic acid with EDCl/HOBt (1:1.2 molar ratio) in DMF at 0°C for 30 min.

  • Add the amine (1.1 eq) and stir at room temperature for 12 h.

  • Isolate the product via aqueous workup (extraction with ethyl acetate, washing with brine) and purify by column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield: 76% (white solid, m.p. 142–144°C).

Mixed Carbonate Approach

A patent-optimized method employs propylphosphonic anhydride (T3P®) as a coupling agent:

  • Combine equimolar acid and amine in acetonitrile.

  • Add T3P® (50% in EtOAc, 1.5 eq) and DIEA (2 eq).

  • Stir at 40°C for 3 h, then concentrate and purify via recrystallization (ethanol/water).

Yield: 84% (purity >99% by HPLC).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 8.0 Hz, 1H, ArH), 7.72 (t, J = 7.6 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.88 (s, 1H, benzodioxole), 6.81 (d, J = 8.0 Hz, 1H, benzodioxole), 6.02 (s, 2H, OCH₂O), 4.33 (d, J = 5.6 Hz, 2H, NHCH₂), 3.52 (t, J = 6.8 Hz, 2H, COCH₂), 2.89 (t, J = 6.8 Hz, 2H, CH₂S).

  • HRMS (ESI+): m/z calcd for C₁₈H₁₅N₂O₅S [M+H]⁺: 379.0753; found: 379.0756.

Scale-Up Considerations

Solvent Selection

  • DMF vs. acetonitrile : Acetonitrile offers easier removal under vacuum, reducing purification complexity.

  • Temperature Control : Exothermic coupling reactions require cooling to ≤10°C during reagent addition.

Catalytic Improvements

  • Microwave-assisted synthesis reduces coupling time from 12 h to 45 min (80°C, 300 W) with comparable yield (78%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzothiazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzodioxole- and benzothiazole-containing amides. Below is a comparative analysis with structurally or functionally related analogs:

Structural Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Purity (%) Key Spectral Data (NMR/IR) Notes
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide Benzodioxole + benzothiazolone linked via propanamide 356.39 N/A Not explicitly reported Unique dual heterocyclic system; potential for dual-target activity.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with hydroxy-dimethylethyl substituent 207.27 >95 1H NMR (CDCl3): δ 7.40–7.20 (m, aromatic) N,O-bidentate directing group; used in C–H functionalization reactions.
N-[(2H-1,3-benzodioxol-5-yl)methyl]ethane-1-sulfonamide Benzodioxolylmethyl group + sulfonamide 269.30 N/A Not reported Sulfonamide linker may enhance metabolic stability vs. amides.
Compound 7t Complex peptidomimetic with pyrimido[4,5-d]pyrimidine core 908.99 99 [α]D +24.8 (c 0.0556, MeOH) High stereochemical complexity; designed for kinase inhibition.

Functional and Pharmacological Comparisons

  • Benzothiazolone vs.
  • Linker Flexibility :
    The propanamide linker provides moderate flexibility, contrasting with rigid sulfonamide () or peptidomimetic () linkers. This balance may optimize pharmacokinetic properties (e.g., solubility vs. membrane permeability).

  • Purity and Characterization :
    While the target compound lacks explicit purity data, analogs like Compound 7t (99% HPLC purity, ) highlight the importance of rigorous chromatographic validation for bioactive molecules.

Research Implications and Gaps

  • Pharmacological Potential: The dual heterocyclic architecture suggests possible activity against neurological or inflammatory targets (e.g., MAO or COX enzymes), though specific assays are absent in the evidence.
  • Spectroscopic Characterization :
    Future work should prioritize full 1H/13C NMR and IR assignments to resolve structural ambiguities, leveraging tools like SHELXL () or ORTEP-3 () for crystallographic validation.

  • Comparative Bioactivity : Direct comparisons with sulfonamide () or pyrazole () analogs are needed to evaluate SAR trends.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O5, with a molecular weight of 382.41 g/mol. Its structure features a benzodioxole moiety linked to a benzothiazole derivative, which is significant for its biological properties.

Antidiabetic Potential

Recent studies have indicated that derivatives of benzodioxole exhibit significant antidiabetic properties through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, a related compound demonstrated an IC50 value of 0.68 µM against α-amylase, suggesting strong inhibitory activity . This mechanism is crucial for managing blood glucose levels and could lead to the development of new antidiabetic therapies.

Anticancer Efficacy

The compound's anticancer potential has also been explored. In vitro studies have shown that related benzodioxole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds derived from similar frameworks exhibited IC50 values ranging from 26 to 65 µM against cancer cells while showing minimal cytotoxicity to normal cells (IC50 > 150 µM) . This selectivity indicates a promising therapeutic window for anticancer applications.

Case Study 1: Antidiabetic Activity

In vivo experiments using a streptozotocin-induced diabetic mouse model evaluated the antidiabetic effects of related benzodioxole derivatives. The administration of these compounds led to a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This study highlights the potential for developing new treatments for diabetes based on this chemical scaffold.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study assessed the effects of several benzodioxole derivatives on both cancerous and non-cancerous cell lines using MTS assays. The results indicated that while some compounds effectively inhibited cancer cell growth, they maintained safety profiles in normal cells . This dual activity is essential for minimizing side effects in therapeutic applications.

The biological activity of this compound is thought to arise from its structural components:

  • α-Amylase Inhibition : Prevents the breakdown of carbohydrates into simple sugars, aiding in blood sugar management.
  • Anticancer Pathways : Interference with pathways involved in cell proliferation and survival may contribute to its anticancer properties.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (µM)Target
Compound IIaα-Amylase Inhibitor0.85α-Amylase
Compound IIcα-Amylase Inhibitor0.68α-Amylase
Compound IIdAnticancer26–65Various Cancer Cell Lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.